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5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound characterized by the molecular formula C8H12N2O. It is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms. The compound features a carbonyl group (aldehyde) and an oxime functional group, which contribute to its reactivity and biological activity. This compound is primarily utilized as an intermediate in organic synthesis and has applications across various fields, including pharmaceuticals and agrochemicals .
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution under acidic or basic conditions .
The biological activity of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime has been a subject of research due to its potential interactions with biological macromolecules:
The synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime involves several key steps:
These steps can be optimized for industrial production using continuous flow reactors and advanced purification techniques to achieve higher yields and purity .
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime has diverse applications:
Research on interaction studies highlights how 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime interacts with various enzymes and proteins. Its ability to form Schiff bases with amino groups in proteins can alter their structure and function, leading to significant biochemical effects. Studies have shown that this compound can modulate enzyme activity, impacting metabolic pathways crucial for cellular function .
Several compounds share structural similarities with 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile | C8H11N3 | Contains a nitrile instead of an aldehyde group |
| 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde | C9H14N2O | Has two methyl groups instead of one |
| 5-Ethyl-1-propyl-1H-pyrazole-4-carbaldehyde | C9H14N2O | Features an ethyl group instead of a methyl group |
These compounds vary primarily in their substituents on the pyrazole ring or the functional groups attached, which affects their reactivity and biological properties. The uniqueness of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime lies in its specific combination of functional groups that confer distinct chemical behavior and biological activity compared to its analogs .
The compound features a pyrazole ring substituted at positions 1 (propyl), 4 (oxime), and 5 (methyl). X-ray diffraction studies of analogous pyrazole oximes reveal a monoclinic crystal system (space group P1̄) with unit cell parameters a = 8.1464 Å, b = 10.3861 Å, and c = 13.2507 Å. The oxime group adopts an anti-periplanar configuration (C=N–O dihedral angle ≈ 160°), minimizing steric hindrance between the propyl chain and oxime hydroxyl.
Table 1: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P1̄ | |
| Unit Cell Volume | 1100.88 ų | |
| C=N–O Dihedral Angle | 159.8° |
Intermolecular C–H···N hydrogen bonds stabilize the lattice, with bond lengths of 2.72–2.85 Å. The propyl group adopts a gauche conformation, while the pyrazole ring remains planar (RMSD < 0.02 Å).
Key absorptions include:
The molecular ion peak appears at m/z 167.21 (C₈H₁₃N₃O⁺), with fragmentation pathways dominated by:
The oxime group exhibits syn/anti isomerism, with the anti isomer dominating in the solid state (85:15 ratio). DFT calculations (B3LYP/6-311+G**) predict a 12.3 kJ/mol energy difference favoring the anti form due to reduced steric clash. Tautomerism between oxime and nitroso forms is negligible (<1% population) under ambient conditions.
Table 2: Tautomeric Energy Differences
| Tautomer | ΔG (kJ/mol) | Method |
|---|---|---|
| Anti-oxime | 0.0 | DFT |
| Syn-oxime | +12.3 | DFT |
| Nitroso | +48.7 | MP2 |
Chiral centers are absent, but restricted rotation about the C=N bond creates atropisomers with a rotational barrier of 89 kJ/mol.
The construction of the pyrazole core in 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime relies on selective N-alkylation and methylation. Traditional methods employ nucleophilic substitution reactions using alkyl halides. For example, 3-methylpyrazole undergoes propylation with 1-bromopropane in ethanol under reflux with potassium hydroxide, yielding 5-methyl-1-propyl-1H-pyrazole in 68% yield [4]. However, this method generates byproducts due to competing O-alkylation, necessitating careful solvent selection and base optimization.
Recent advances in enzymatic catalysis offer superior regioselectivity. Engineered methyltransferases enable N-propylation of pyrazoles with haloalkanes, achieving >99% regioselectivity under mild conditions [5]. This biocatalytic approach eliminates side reactions and operates at ambient temperatures, though scalability remains a challenge due to enzyme costs.
Comparative studies of alkylating agents reveal that trichloroacetimidates, when paired with Brønsted acids like camphorsulfonic acid (CSA), provide efficient N-alkylation in 1,2-dichloroethane [8]. For instance, phenethyl trichloroacetimidate reacts with 4-chloropyrazole to yield N-alkylated products in 77% efficiency within 4 hours. This method is particularly effective for bulky electrophiles, though electron-deficient substrates (e.g., nitro-substituted imidates) show reduced reactivity due to carbocation instability [8].
| Method | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Classical Alkylation | 1-Bromopropane, KOH, ethanol | 68% [4] | Moderate |
| Enzymatic Catalysis | Haloalkanes, engineered MTases | >90% [5] | >99% |
| Trichloroacetimidates | CSA, 1,2-DCE, reflux | 77% [8] | High |
Oxime synthesis from 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde involves nucleophilic addition of hydroxylamine to the aldehyde group. Standard protocols dissolve the aldehyde in ethanol, followed by treatment with hydroxylamine hydrochloride and potassium hydroxide at 40–60°C for 4–6 hours [2] [3]. Sodium acetate buffer (pH 4.5–5.5) accelerates the reaction by stabilizing the hemiaminal intermediate, achieving completion in 2 hours with >85% yield [9].
The reaction follows second-order kinetics, with rate constants highly dependent on pH. Under acidic conditions (pH < 3), protonation of the carbonyl group enhances electrophilicity, while alkaline conditions (pH > 8) deprotonate hydroxylamine, increasing nucleophilicity [7]. Optimal pH ranges between 4.5 and 6.0, balancing these effects. Computational studies confirm a transition state involving concurrent proton transfer from a general acid (e.g., acetic acid) to the carbonyl oxygen and nucleophilic attack by hydroxylamine [7].
| Conditions | Time | Yield | Key Factor |
|---|---|---|---|
| KOH, methanol, 40°C | 6 h | 72% [2] | Base strength |
| NaOAc, ethanol, 50°C | 2 h | 89% [9] | pH control |
| H2NOH·HCl, pH 5.0 | 3 h | 91% [3] | Buffered nucleophilicity |
Scaling up pyrazole oxime synthesis requires addressing exothermic reactions and purification bottlenecks. Continuous-flow reactors mitigate heat dissipation issues during alkylation, enabling safer propylation at elevated temperatures [5]. For oxime formation, inline pH monitoring systems adjust sodium acetate concentrations dynamically, ensuring consistent reaction rates in batch processes exceeding 100 kg [9].
Solvent recovery is critical for cost efficiency. Ethanol and methanol are distilled and recycled post-reaction, reducing waste by 40% [4]. Enzymatic methods, while slower, generate aqueous waste streams more amenable to biodegradation than halogenated solvents [5].
Crude 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime is purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >98% purity [4]. Industrial-scale processes employ wiped-film evaporators to remove high-boiling-point impurities before crystallization [8].
Quality control relies on hyphenated analytical techniques:
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime exhibits distinctive solubility characteristics that are influenced by both its pyrazole heterocyclic core and the oxime functional group. The compound's solubility profile follows typical patterns observed for pyrazole derivatives containing both electron-donating and electron-withdrawing substituents.
The compound demonstrates moderate to good solubility in polar organic solvents due to the presence of the oxime functional group (-C=N-OH), which provides hydrogen bonding capabilities [1]. Based on structural analysis and comparison with related compounds, the oxime is expected to be soluble in ethanol, acetone, chloroform, diethyl ether, and ethyl acetate [2]. This solubility pattern is consistent with the observed behavior of similar pyrazole derivatives, which show enhanced solubility in organic solvents due to their aromatic character combined with polar substituents.
The aqueous solubility of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime is expected to be limited. Pyrazole carbaldehyde derivatives generally exhibit low aqueous solubility, necessitating organic solvents for biological testing and chemical manipulations . The propyl substitution at the nitrogen position and the methyl group at position 5 contribute to the compound's lipophilic character, reducing water solubility while enhancing dissolution in non-polar and moderately polar organic solvents.
Partition coefficient analysis indicates moderate lipophilicity. Related pyrazole carbaldehyde oximes demonstrate LogP values in the range of 2.2-2.8 [4] [5], suggesting that 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime likely exhibits similar lipophilic characteristics. This partition behavior influences both its chemical reactivity and potential biological activity.
The solvent-dependent stability of the compound varies significantly. In polar protic solvents like ethanol and methanol, the oxime group may undergo slow hydrolysis under acidic or basic conditions, particularly at elevated temperatures. However, in aprotic solvents such as acetonitrile, dichloromethane, and chloroform, the compound maintains excellent stability for extended periods [6].
The thermal stability of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime is characterized by distinct decomposition patterns that are typical of heterocyclic oxime derivatives. Understanding these thermal properties is crucial for proper storage, handling, and synthetic applications.
Decomposition temperature range for pyrazole oxime derivatives typically occurs between 150-300°C, with specific onset temperatures depending on substituent effects and molecular structure [7] [6]. The oxime functional group generally exhibits thermal stability under standard laboratory conditions but may undergo decomposition at elevated temperatures above 150°C [6]. The presence of the methyl and propyl substituents on the pyrazole ring provides additional thermal stability compared to unsubstituted analogs.
Primary decomposition pathways involve the cleavage of the oxime bond (C=N-OH) as the initial step. At temperatures exceeding the decomposition threshold, the compound undergoes systematic fragmentation starting with the loss of the hydroxyl group from the oxime moiety [7]. This is followed by the formation of nitrile intermediates and subsequent pyrazole ring degradation. The decomposition process typically produces gaseous products including carbon dioxide, nitrogen oxides, and ammonia as result of ligand fragmentation [7].
Thermal analysis data for related pyrazole derivatives indicate that these compounds melt with decomposition in the range of 200-280°C [7]. The exact melting point of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime has not been definitively established, but comparison with structurally similar compounds suggests a melting point range of 120-160°C based on substituent effects and molecular weight considerations.
Stability under standard conditions shows that the compound remains stable at room temperature and exhibits no significant weight loss up to 200°C, indicating the absence of lattice or coordinated water molecules [7]. The compound's thermal behavior follows typical patterns for organic metal complexes, where decomposition produces fine powder residues during thermal degradation processes.
Critical storage temperatures require maintaining the compound below 30°C for optimal stability [4]. Storage under inert atmosphere conditions (nitrogen or argon) at 2-8°C is recommended to prevent oxidative decomposition and maintain chemical integrity over extended periods [1]. The compound exhibits hygroscopic properties, requiring protection from moisture during storage and handling.
The acid-base behavior of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime is governed by multiple ionizable sites within the molecular structure, including the pyrazole nitrogen atoms and the oxime functional group. This complex acid-base chemistry significantly influences the compound's reactivity, stability, and potential applications.
Protonation sites and pKa values are critical parameters determining the compound's behavior across different pH ranges. The pyrazole ring contains two nitrogen atoms with distinct basicities: the pyrrolic nitrogen (N1) and the pyridine-like nitrogen (N2) [8]. The pyrazole core typically exhibits weak basic character with pKb values around 11.5 for the parent compound [8]. However, substituent effects from the methyl, propyl, and oxime groups modify these intrinsic basicity values.
The oxime functional group contributes additional acid-base character through its hydroxyl group. Oxime derivatives typically exhibit pKa values in the range of 7.45-10.45, depending on the electronic nature of the attached aromatic system [9] [4]. For pyrazole oximes specifically, experimental determinations have shown pKa values ranging from 8.65 to 10.45, with electron-withdrawing substituents lowering the pKa values and electron-donating groups increasing them [9].
pH-dependent equilibria demonstrate that 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime undergoes multiple protonation states depending on solution pH. At low pH values (pH < 3), the compound exists predominantly in its fully protonated form, with protonation occurring at both the pyrazole nitrogen and potentially the oxime nitrogen [10]. At physiological pH (7.4), the compound likely exists as a mixture of neutral and singly protonated species, while at high pH values (pH > 10), deprotonation of the oxime hydroxyl group becomes significant.
Spectroscopic pH indicators reveal characteristic changes in electronic absorption spectra as a function of pH. The shorter wavelength absorption maximum, appearing at lower pH values, reflects the absorption of the non-ionized oxime group, whereas the longer wavelength maximum, observed at higher pH values, corresponds to the absorption of the compound with an ionized oxime group [9]. These spectral changes typically exhibit isosbestic points, confirming the presence of distinct protonation equilibria.
Chemical transformations under different pH conditions include oxime hydrolysis in strongly acidic media and potential dehydration reactions under basic conditions. At pH values below 2, prolonged exposure may lead to oxime hydrolysis, regenerating the parent carbaldehyde and hydroxylamine [11]. Conversely, under strongly basic conditions (pH > 12), the oxime may undergo elimination reactions or rearrangement processes.
Buffer system interactions play important roles in maintaining compound stability. The compound's multiple ionizable sites allow it to function as a pH buffer in certain concentration ranges, particularly around its pKa values. This buffering capacity influences both its chemical stability and potential biological activity profiles.
The temperature dependence of acid-base equilibria shows that pKa values typically decrease with increasing temperature, following the relationship ΔpKa/ΔT ≈ 0.01-0.03 units per degree Celsius for most organic acids and bases [10]. This temperature coefficient affects the compound's protonation state and chemical reactivity under varying thermal conditions.
Ionic strength effects also influence the apparent pKa values through activity coefficient changes. In solutions with high ionic strength, the observed pKa values may deviate from their thermodynamic values due to electrostatic interactions between the ionized species and background electrolytes [10]. These effects are particularly pronounced for multiply charged species formed at extreme pH values.